molecular formula C12H8ClKN2S B3124398 Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate CAS No. 318248-59-8

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate

Cat. No.: B3124398
CAS No.: 318248-59-8
M. Wt: 286.82 g/mol
InChI Key: RLVDQULQQOYYIG-ZIKNSQGESA-M
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Description

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorostyryl group and a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate typically involves the reaction of 4-chlorostyryl bromide with 2-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 4-chlorostyryl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate involves its interaction with specific molecular targets. The thiolate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The 4-chlorostyryl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-styryl-2-pyrimidinethiolate: Similar structure but lacks the chlorine atom.

    Potassium 4-(4-bromostyryl)-2-pyrimidinethiolate: Similar structure but with a bromine atom instead of chlorine.

    Potassium 4-(4-methylstyryl)-2-pyrimidinethiolate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Potassium 4-(4-chlorostyryl)-2-pyrimidinethiolate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.

Properties

IUPAC Name

potassium;4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S.K/c13-10-4-1-9(2-5-10)3-6-11-7-8-14-12(16)15-11;/h1-8H,(H,14,15,16);/q;+1/p-1/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDQULQQOYYIG-ZIKNSQGESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClKN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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